molecular formula C7H11N3 B6317307 Methyl-(1-pyrazin-2-yl-ethyl)-amine CAS No. 1178347-69-7

Methyl-(1-pyrazin-2-yl-ethyl)-amine

Cat. No.: B6317307
CAS No.: 1178347-69-7
M. Wt: 137.18 g/mol
InChI Key: SRSAPHQSHGUVKN-UHFFFAOYSA-N
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Description

Methyl-(1-pyrazin-2-yl-ethyl)-amine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-pyrazin-2-yl-ethyl)-amine typically involves the reaction of pyrazine derivatives with suitable alkylating agents. One common method is the alkylation of pyrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-pyrazin-2-yl-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenated pyrazine derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Methyl-(1-pyrazin-2-yl-ethyl)-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-(1-pyrazin-2-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(pyridin-2-yl)ethylamine: A similar compound with a pyridine ring instead of a pyrazine ring.

    2-(Methyl(1-(pyrazin-2-yl)ethyl)amino)acetic acid: A derivative with an additional acetic acid group.

Uniqueness

Methyl-(1-pyrazin-2-yl-ethyl)-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl-(1-pyrazin-2-yl-ethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, presenting data tables, case studies, and detailed evaluations from diverse sources.

Chemical Structure and Properties

This compound belongs to a class of pyrazine derivatives that have been studied for their therapeutic potential. Its structure can be represented as follows:

C8H10N2\text{C}_8\text{H}_{10}\text{N}_2

This compound features a pyrazine ring, which is known for its versatility in biological applications.

Anticancer Activity

Research has shown that pyrazine derivatives exhibit significant anticancer properties. In a study evaluating various pyrazine compounds, including this compound, significant cytotoxic effects were observed against several human cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)% Viability at 24h
This compoundMCF70.120%
MDA-MB-2310.130%
HCT1160.0114%

The data indicates that at concentrations as low as 0.1 µM, this compound significantly reduced cell viability in MCF7 and MDA-MB-231 cell lines after 24 hours of treatment .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry studies have demonstrated that treatment with this compound leads to an increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.16 mg/mL
Escherichia coli>1 mg/mL

The compound exhibited a strong inhibitory effect on Staphylococcus aureus, including methicillin-resistant strains, while showing weaker activity against Gram-negative bacteria like Escherichia coli .

Case Studies

A notable case study involved the application of this compound in a therapeutic context for cancer treatment. In vitro experiments indicated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Case Study Summary

Objective: To evaluate the synergistic effects of this compound with standard chemotherapy agents.

Findings:

  • Enhanced cytotoxicity was observed when combined with doxorubicin.
  • The combination treatment reduced IC50 values significantly compared to monotherapy.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAPHQSHGUVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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